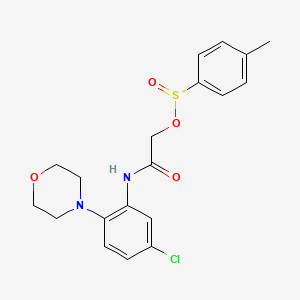
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate is a complex organic compound that features a morpholine ring, a chlorinated aniline derivative, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate typically involves multiple steps:
Formation of the Chlorinated Aniline Derivative: This step involves the chlorination of aniline to produce 5-chloro-2-aniline.
Morpholine Ring Introduction: The chlorinated aniline derivative is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Sulfonate Ester: The final step involves the reaction of the morpholinoaniline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring or the aniline moiety.
Reduction: Reduction reactions may target the nitro group if present or other reducible functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aniline site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds can be used in the production of specialty chemicals, polymers, or as additives in various formulations.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-anilino)-2-oxoethyl 4-methylbenzenesulfinate
- 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate
- 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfonamide
Uniqueness
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate is unique due to the presence of both the morpholine ring and the sulfonate ester, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl] 4-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-2-5-16(6-3-14)27(24)26-13-19(23)21-17-12-15(20)4-7-18(17)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWFAQWYZKABND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
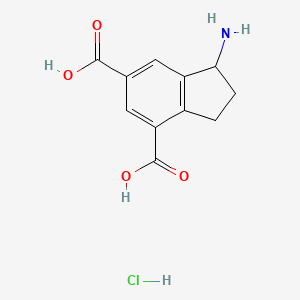
![Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B2730488.png)
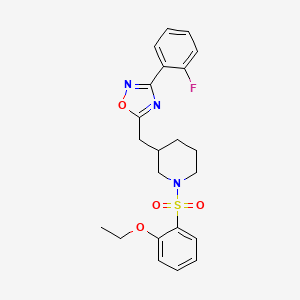
![N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE](/img/structure/B2730491.png)

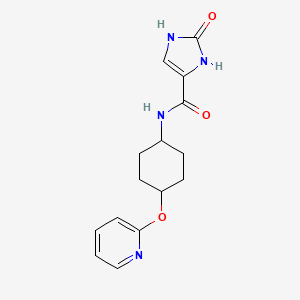
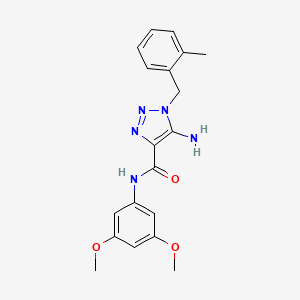
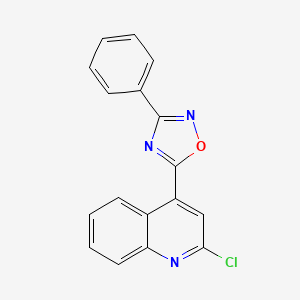
![N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2730500.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2730502.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2730503.png)
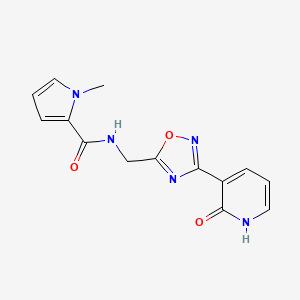
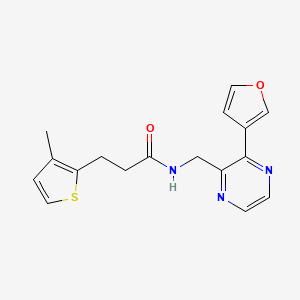
![1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B2730508.png)
